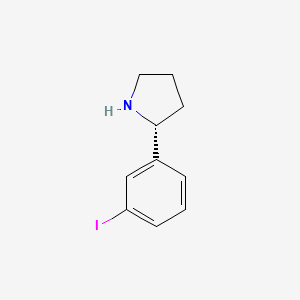
(R)-2-(3-Iodophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-Iodophenyl)pyrrolidine is an organic compound with the molecular formula C10H12IN. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the molecule is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Iodophenyl)pyrrolidine typically involves the iodination of a phenylpyrrolidine precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-2-(3-Iodophenyl)pyrrolidine may involve more efficient and scalable methods such as continuous flow iodination. This method allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3-Iodophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding a phenylpyrrolidine derivative.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents.
Major Products
The major products formed from these reactions include iodinated derivatives, deiodinated phenylpyrrolidine, and various substituted phenylpyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
®-2-(3-Iodophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(3-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The pyrrolidine ring can interact with hydrophobic pockets in biological macromolecules, enhancing its stability and activity. The overall effect is determined by the compound’s ability to modulate the activity of its molecular targets through these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(3-Iodophenyl)pyrrolidine: The enantiomer of ®-2-(3-Iodophenyl)pyrrolidine with different stereochemistry.
2-(4-Iodophenyl)pyrrolidine: A structural isomer with the iodine atom at the para position.
2-(3-Bromophenyl)pyrrolidine: A halogenated analog with a bromine atom instead of iodine.
Uniqueness
®-2-(3-Iodophenyl)pyrrolidine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C10H12IN |
|---|---|
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
(2R)-2-(3-iodophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 |
InChI-Schlüssel |
GOTZSBYCEAUXCK-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)I |
Kanonische SMILES |
C1CC(NC1)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


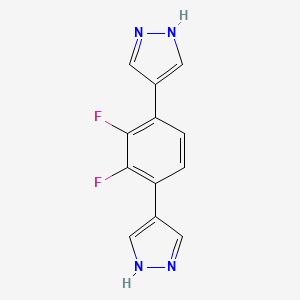


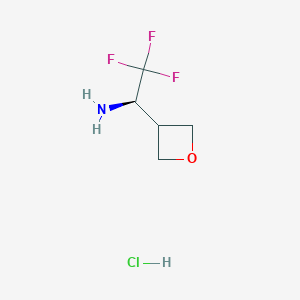

![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
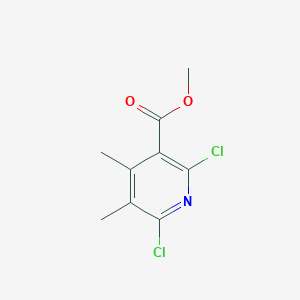
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
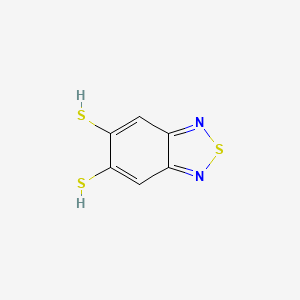
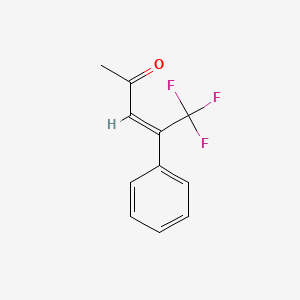
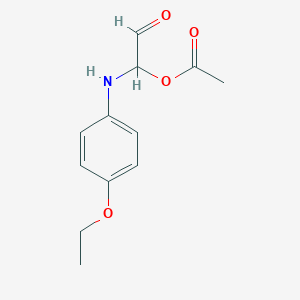
![(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid](/img/structure/B11756186.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)
